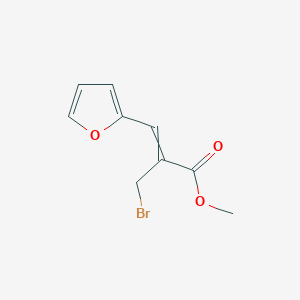
Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate is an organic compound that belongs to the class of esters It features a furan ring, a bromomethyl group, and a propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate typically involves the bromination of methyl 3-(furan-2-yl)prop-2-enoate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction conditions usually include room temperature and a reaction time of several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include furan-2,5-dione and other oxidized furan derivatives.
Reduction Reactions: Products include the corresponding alcohols and diols.
Scientific Research Applications
Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.
Materials Science: It is investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate depends on the specific application and reaction it is involved in. Generally, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the ester and furan moieties can participate in various chemical transformations. The molecular targets and pathways involved are specific to the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(chloromethyl)-3-(furan-2-yl)prop-2-enoate
- **M
Properties
CAS No. |
74859-46-4 |
|---|---|
Molecular Formula |
C9H9BrO3 |
Molecular Weight |
245.07 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H9BrO3/c1-12-9(11)7(6-10)5-8-3-2-4-13-8/h2-5H,6H2,1H3 |
InChI Key |
DAQJLFCNVBLQJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC=CO1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















